molecular formula C9H9ClN4O B1480089 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile CAS No. 2098085-72-2

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile

Cat. No. B1480089
CAS RN: 2098085-72-2
M. Wt: 224.65 g/mol
InChI Key: AXWPSVAOTBKJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile, often referred to as 3-CIPN, is an organic compound that has been studied for its potential applications in chemical synthesis and scientific research. It is a nitrile that is derived from imidazo[1,2-a]pyrazin-7(8H)-yl, a heterocyclic compound. 3-CIPN has been shown to have a wide range of properties, including a strong electron-withdrawing effect, which makes it an attractive compound for use in various synthetic and research applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. It serves as a precursor or intermediate in the synthesis of new fused pyrazole derivatives, showcasing its role in the development of compounds with potential antioxidant properties (El‐Mekabaty, Etman, & Mosbah, 2016). Additionally, its utility extends to the formation of novel azolo[1,5-α]pyrimidine, pyrimido[1,2-α]-benzimidazole, pyrido[1,2-α]benzimidazole pyrimidine, and pyrazole derivatives, illustrating its significance in heterocyclic chemistry (Al-Afaleq, 2000).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer potential of derivatives synthesized from this compound. For instance, novel heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, derived from similar nitrile precursors, have been evaluated for their antitumor activities against various human tumor cell lines, highlighting the compound's relevance in medicinal chemistry (Mohareb, El-Sayed, & Abdelaziz, 2012).

properties

IUPAC Name

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWPSVAOTBKJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Reactant of Route 6
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.